molecular formula C18H20N2O2S B2779234 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 868377-93-9

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2779234
CAS No.: 868377-93-9
M. Wt: 328.43
InChI Key: QFUDKRLCKXAZJL-HNENSFHCSA-N
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Description

N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a benzothiazole-derived compound featuring a cyclohexanecarboxamide substituent at the 2-position and a methoxy-prop-2-ynyl group at the 3- and 4-positions of the benzothiazole core. Structural characterization of such compounds typically employs spectroscopic techniques (NMR, IR, MS) and X-ray crystallography, often utilizing software like SHELXL or SHELXT for refinement .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h1,7,10-11,13H,4-6,8-9,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUDKRLCKXAZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3CCCCC3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves multiple steps. The starting materials typically include 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole and cyclohexanecarboxylic acid. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Pharmacological Variations

The target compound’s structural analogs differ primarily in the substituents attached to the benzothiazole core. For example:

Compound Name Substituent at 2-Position Substituent at 3-/4-Position Molecular Formula Key Properties
N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide Cyclohexanecarboxamide Methoxy, prop-2-ynyl C₁₈H₁₉N₂O₂S High lipophilicity due to cyclohexane; potential CNS activity
N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide 4-Nitrobenzamide Methoxy, prop-2-ynyl C₁₈H₁₃N₃O₄S Electron-withdrawing nitro group enhances reactivity; possible antimicrobial activity
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Hydrazinecarbothioamide 2-Chlorobenzyl, oxoindole C₁₆H₁₂ClN₅OS Thiosemicarbazone moiety; anticancer/antiviral applications
  • Biological Activity : Thiosemicarbazone derivatives (e.g., the compound in ) exhibit chelation properties, enabling metal-binding and redox modulation, whereas the target compound’s amide group may favor protein-targeted interactions .

Pharmacokinetic and Thermodynamic Profiles

  • Lipophilicity : The cyclohexane ring in the target compound increases logP compared to the nitro-substituted analog, suggesting improved membrane permeability but reduced aqueous solubility.
  • Thermodynamic Stability : The Z-configuration of the imine bond (common in benzothiazole derivatives) is stabilized by intramolecular hydrogen bonding, as observed in related structures .

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic organic compound notable for its unique chemical structure, which includes a benzothiazole ring and functional groups that may contribute to its biological activity. This compound is of interest in various fields of research due to its potential applications in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including compounds similar to N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene], exhibit significant antitumor properties. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Table 1: Antitumor Activity of Benzothiazole Derivatives

Compound IDIC50 (μM) A549IC50 (μM) HCC827IC50 (μM) NCI-H358
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound 9Not specifiedNot specifiedNot specified

The above table summarizes the IC50 values for selected compounds against different lung cancer cell lines, demonstrating their varying degrees of potency.

The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes like DNA replication and apoptosis .

Antimicrobial Activity

In addition to its antitumor properties, benzothiazole derivatives have also been evaluated for antimicrobial activity. Studies indicate that certain compounds possess the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Testing Results

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Saccharomyces cerevisiaeLow

These findings suggest that the compound may also be explored for potential use as an antimicrobial agent.

Case Study: In Vitro Testing on Cancer Cell Lines

In a comprehensive study involving in vitro assays on human lung cancer cell lines, researchers found that compounds structurally related to N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] demonstrated promising results in reducing cell viability at low concentrations . The study utilized both two-dimensional (2D) and three-dimensional (3D) assay formats to assess the cytotoxic effects on cancerous versus normal cells.

Further Research Directions

The promising biological activities observed in preliminary studies warrant further exploration into the optimization of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol-2-yli-dene]cyclohexanecarboxamide's chemical structure to enhance its selectivity and efficacy against cancer cells while minimizing toxicity to healthy cells .

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